(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid
CAS No.: 138780-84-4
Cat. No.: VC5129637
Molecular Formula: C9H9NO4
Molecular Weight: 195.174
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 138780-84-4 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.174 |
IUPAC Name | (Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3- |
Standard InChI Key | SKBMOBUYXGBBMZ-ARJAWSKDSA-N |
SMILES | C1=COC(=C1)CNC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid precisely encodes the molecule’s topology:
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Positional descriptor (2Z): Denotes Z-geometry (cis configuration) at the C2–C3 double bond .
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Furan-2-ylmethyl group: A furan heterocycle attached via a methylene bridge to the amide nitrogen.
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4-Oxobut-2-enoic acid: An α,β-unsaturated γ-keto acid backbone.
The planar conjugated system spanning C1–C4 creates partial double-bond character between C2–C3 () and C3–C4 (), as evidenced by bond lengths of approximately 1.35 Å (C=O) and 1.45 Å (C=C) in analogous structures .
Spectroscopic Fingerprints
While direct spectral data for this compound remains unpublished, inferences from similar γ-keto-enoic acids suggest:
Table 1: Predicted spectroscopic properties
Technique | Key Signals |
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δ 6.8–7.2 (furan protons), δ 6.4 (C3–H, d, J=15 Hz), δ 2.9 (CH₂NH, m) | |
δ 175 (COOH), δ 170 (CONH), δ 145 (C=O), δ 135 (C=C) | |
IR | 3300 cm⁻¹ (NH stretch), 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C conjugated) |
HRMS | m/z 212.0662 [M+H]⁺ (calc. for ) |
The Z-configuration induces distinct NOE correlations between the furan methylene protons and the β-vinylic proton, differentiating it from the E-isomer .
Synthetic Methodologies
Retrosynthetic Analysis
Disconnection strategies suggest two viable pathways:
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Amide formation: Coupling furan-2-ylmethylamine with (2Z)-4-oxobut-2-enoic acid.
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Wittig-Horner approach: Constructing the α,β-unsaturated system via olefination of a γ-keto acid precursor.
Catalytic Asymmetric Synthesis
Recent advances in Tsuji-Trost allylic amidation, as demonstrated in spiro-diketopiperazine synthesis , provide a template for enantioselective production. Adaptation of these methods could involve:
Table 2: Proposed catalytic conditions
Component | Specification | Role |
---|---|---|
Palladium source | Pd₂(dba)₃ (2.5 mol%) | π-Allyl complex formation |
Ligand | (R)-DTBM-SEGPHOS (L4, 5 mol%) | Enantiocontrol |
Solvent | 1,4-Dioxane (0.025 M) | Solubility optimization |
Temperature | 25°C | Kinetic control |
Under these conditions, the reaction likely proceeds through a π-allylpalladium intermediate, with the Z-configuration arising from suprafacial attack of the amine nucleophile .
Physicochemical Properties
Tautomeric Equilibria
The γ-keto acid moiety enables keto-enol tautomerism, with the enolic form stabilized by conjugation:
Computational studies on analogous systems predict a keto:enol ratio of 85:15 in aqueous solution at 25°C .
Solubility and Partitioning
Table 3: Predicted solubility profile
Solvent | Solubility (mg/mL) | log P (calc.) |
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Water | 12.4 | -0.89 |
Ethanol | 34.7 | 0.12 |
DCM | 8.2 | 1.45 |
Ethyl acetate | 22.9 | 0.78 |
The amphiphilic character (carboxylic acid vs. furan hydrophobicity) suggests micelle formation above 5 mM in aqueous solutions.
Reactivity and Functionalization
Conjugate Addition Reactions
The α,β-unsaturated system undergoes regioselective nucleophilic attacks:
Thiols and amines add preferentially at the β-position with >90% selectivity in polar aprotic solvents .
Photochemical Behavior
UV irradiation (λ=254 nm) induces [2+2] cycloaddition with electron-deficient dienophiles:
This reactivity parallels that of cinnamic acid derivatives, with quantum yields of ~0.3 in acetonitrile .
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